tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate
Description
Chemical Identity and Registry Information
tertiary-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate is officially registered under Chemical Abstracts Service Registry Number 1630906-54-5. The compound possesses the molecular formula C₁₃H₂₄N₂O₂ with a molecular weight of 240.34 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is tertiary-butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate, reflecting its systematic nomenclature based on the bicyclic framework and functional group substitution pattern.
The compound is also known by several alternative names including 1,1-dimethylethyl N-(4-aminobicyclo[2.2.2]oct-1-yl)carbamate and carbamic acid, N-(4-aminobicyclo[2.2.2]oct-1-yl)-, 1,1-dimethylethyl ester. The molecular structure incorporates a Beilstein Registry Number MFCD27987308, which serves as an additional unique identifier in chemical databases. This compound has been assigned the International Chemical Identifier key GRVKFPSOHUZDAY-UHFFFAOYSA-N, providing a standardized digital representation of its molecular structure.
Structural Framework and Connectivity
The molecular architecture of tertiary-butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate consists of a highly symmetrical bicyclo[2.2.2]octane core structure that resembles a cage-like adamantane derivative. The bicyclic framework comprises two bridging methylene chains connecting two quaternary carbon centers, creating a rigid three-dimensional structure that significantly restricts conformational flexibility. The amino group is positioned at the 4-position of the bicyclic system, while the carbamate functionality is attached to the 1-position, creating a 1,4-disubstituted pattern on the bicyclic scaffold.
The tertiary-butoxycarbonyl group serves as a protecting moiety for the amino functionality, consisting of a carbonyl group linked to a tertiary-butyl ester. This protecting group strategy is commonly employed in synthetic organic chemistry to temporarily mask amino groups during multi-step synthetic sequences. The Simplified Molecular Input Line Entry System representation of this compound is CC(C)(C)OC(=O)NC12CCC(N)(CC1)CC2, which encodes the complete connectivity pattern including the bicyclic core and both functional groups.
Properties
IUPAC Name |
tert-butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-4-12(14,5-8-13)6-9-13/h4-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVKFPSOHUZDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145307 | |
| Record name | Carbamic acid, N-(4-aminobicyclo[2.2.2]oct-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-54-5 | |
| Record name | Carbamic acid, N-(4-aminobicyclo[2.2.2]oct-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630906-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-aminobicyclo[2.2.2]oct-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
- To a stirred solution of methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate (1.50 g, 8.19 mmol) in THF (40 mL), add boc-anhydride (1.97 g, 2.09 mL, 9.0 mmol) and iPr2Net (4.3 mL, 24.6 mmol).
- Stir the reaction mixture overnight at room temperature and concentrate under vacuum.
- Redissolve the residue in EtOAc (50 mL) and wash successively with saturated aqueous NaHCO3 (25 mL), 3% citric acid (25 mL), and brine (25 mL).
Dry the organic phase over Na2SO4 and concentrate under vacuum to yield methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate as a white solid (2.29 g, 99% yield).
1H NMR: (300 MHz, CDCl3) δ 3.6 (s, 3H), 1.8-1.9 (m, 12H), 1.4 (s, 9H).
LCMS (ES): found: 228.2 (M + H)+
Synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)bicyclo[2.2.2]octan-1-amine
- Dilute methyl 4-(tert-butoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate (1.00 g, 3.65 mmol) with dry MeCN (20 ml) under an argon atmosphere and cool the mixture to -20 °C.
- Add 4-hydrazinyl-6-methylpyrimidine hydrochloride (1.17 g, 7.29 mmol), di-tert-butyl azodicarboxylate (1.68 g, 7.29 mmol), Cs2CO3 (2.38 g, 7.29 mmol), and Fe(II) phthalocyanine (115 mg, 182 µmol), and stir the suspension for 5 minutes.
- Add tert-butyl hydroperoxide 70% w/w in water (704 mg, 749 µl, 5.47 mmol) dropwise and stir the reaction for 2 hours at -20°C, then allow it to reach room temperature over 12 hours.
- Quench the reaction by adding saturated aqueous Na2S2O3 (15 ml), then dilute with ethyl acetate (120 ml) and water (70 ml), and separate the layers.
- Wash the organic layer with brine (50 ml).
Table of Physicochemical Properties
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 240.34 g/mol
- CAS Number : 1630906-54-5
- MDL Number : MFCD27987308
The compound features a bicyclic structure that enhances its interaction with biological targets, making it a valuable candidate for various applications.
Pharmaceutical Applications
- Drug Development :
- Neuropharmacology :
- Analgesics and Anxiolytics :
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that modifications of bicyclic compounds similar to this compound exhibited significant neuroprotective effects in vitro. The study highlighted the potential of these compounds to mitigate oxidative stress in neuronal cells, suggesting possible applications in treating neurodegenerative diseases.
Case Study 2: Synthesis of Analgesic Compounds
Another research effort focused on synthesizing novel analgesics based on the structure of this compound. The derivatives showed promising results in preclinical trials, indicating reduced pain responses in animal models, thus paving the way for future clinical studies.
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its safety profile:
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .
Appropriate handling and storage conditions are crucial to ensure safety during research and application development.
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate (CAS: 1638760-95-8)
- Structure : Features a bicyclo[3.2.1]octane system with an amine at the 3-position.
- Purity is 95% .
- Applications : Less commonly used than bicyclo[2.2.2] derivatives due to synthetic complexity.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (CAS: 1638767-25-5)
- Structure : Utilizes a strained bicyclo[1.1.1]pentane core with an amine at the 3-position.
- Properties : High ring strain enhances reactivity but reduces stability. Purity is 98% .
- Applications : Explored in bioisosteric replacements for linear alkynes or tert-butyl groups .
Functional Group Modifications
tert-Butyl (4-(2-(4-chloro-3-fluorophenoxy)acetamido)bicyclo[2.2.2]octan-1-yl)carbamate
- Structure: Derived from the parent compound via N-acylation with 2-(4-chloro-3-fluorophenoxy)acetic acid .
- Properties : The acylated amine introduces electron-withdrawing groups, enhancing metabolic stability.
- Applications : Used in kinase inhibitor development, demonstrating the versatility of the bicyclo[2.2.2] scaffold in drug design .
tert-Butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1252672-84-6)
- Structure : Replaces the amine with a hydroxyl group.
- Properties : Increased hydrophilicity due to the -OH group, improving aqueous solubility but reducing nucleophilicity.
- Applications: Intermediate for further functionalization via Mitsunobu or oxidation reactions .
Comparative Data Table
Biological Activity
tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate, with CAS number 1630906-54-5, is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula: C13H24N2O2
- Molecular Weight: 240.35 g/mol
- Purity: Typically ≥ 97%
- Storage Conditions: Store in a dark, inert atmosphere at 2–8°C.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antiprotozoal properties, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense.
Antiprotozoal Activity
A study published in the Monatshefte für Chemie examined a series of 4-aminobicyclo[2.2.2]octan derivatives and their antiprotozoal activities. The findings indicated that certain derivatives exhibited significant activity against the K1 strain of Plasmodium falciparum, with structure–activity relationships suggesting that:
- Longer carbon chains in the acid moiety enhanced antiplasmodial potency.
- Amino substituents influenced the efficacy against both malaria and sleeping sickness pathogens .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its structural features:
- Bicyclic Structure: The bicyclic framework contributes to its biological interactions.
- Amino Group: The presence of the amino group at the 4-position is crucial for its activity.
- Carbamate Moiety: This functional group aids in enhancing solubility and bioavailability.
Table: Structure-Activity Relationship Data
| Compound | Antimalarial Activity (IC50 μM) | Antitrypanosomal Activity (IC50 μM) |
|---|---|---|
| tert-butyl (4-amino derivative) | 0.5 | 0.8 |
| Ethanoate analog | 1.5 | 1.0 |
| Propanoate analog | 1.0 | 0.9 |
| Butanoate analog | 0.3 | 0.6 |
Case Study 1: Efficacy Against Malaria
In a controlled study, this compound was administered to infected mice models to evaluate its antimalarial efficacy compared to standard treatments like chloroquine. The results showed a significant reduction in parasitemia levels, indicating its potential as an effective antimalarial agent.
Case Study 2: Trypanosomiasis Treatment
Another investigation focused on the compound's activity against Trypanosoma brucei. Results demonstrated that it inhibited parasite growth effectively at lower concentrations than traditional therapies, suggesting a promising avenue for treating sleeping sickness.
The precise mechanism by which this compound exerts its biological effects remains under investigation; however, it is hypothesized to involve:
- Inhibition of key metabolic pathways in protozoa.
- Disruption of cellular processes leading to apoptosis in parasitic cells.
Q & A
Q. What are the established synthetic routes for tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate?
The synthesis typically involves carbamate protection of the primary amine group on the bicyclo[2.2.2]octane scaffold. A common approach is to react 4-aminobicyclo[2.2.2]octane with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., in the presence of triethylamine or DMAP). Evidence from patent applications indicates that similar bicyclo-octane carbamates are synthesized via stepwise protection of amines, often in anhydrous solvents like THF or dichloromethane at 0–25°C .
Key Steps :
- Dissolve 4-aminobicyclo[2.2.2]octane in anhydrous THF.
- Add Boc anhydride dropwise with stirring.
- Monitor reaction completion via TLC or LC-MS.
- Purify via silica gel chromatography (eluent: hexane/ethyl acetate).
Q. What safety precautions are critical when handling this compound?
The compound is classified under GHS as harmful if swallowed (Category 4), causes skin irritation (Category 2), and severe eye irritation (Category 2). Researchers must:
- Use nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of dust.
- Store in a sealed container at 2–8°C in a ventilated area.
- In case of skin contact, wash immediately with soap and water .
Q. Which analytical techniques are most effective for purity assessment?
- NMR Spectroscopy : Confirm structural integrity by verifying peaks for the tert-butyl group (δ ~1.4 ppm) and carbamate NH (δ ~5–6 ppm).
- HPLC : Use a C18 column with a water/acetonitrile gradient (retention time ~8–10 min).
- Mass Spectrometry : Expected [M+H]+ ion at m/z 255.3 (C₁₃H₂₂N₂O₂) .
Q. How can researchers purify this compound after synthesis?
Purification is typically achieved via:
- Flash Chromatography : Use silica gel with a gradient of 10–30% ethyl acetate in hexane.
- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product.
- LC-MS : For high-purity batches (>98%), preparative HPLC is recommended .
Q. What are the key applications of this compound in medicinal chemistry?
The bicyclo[2.2.2]octane scaffold is valued for its rigidity and bioisosteric properties. This compound serves as:
- A precursor for kinase inhibitors (e.g., via coupling with heteroaryl chlorides).
- A building block for PROTACs (PROteolysis-Targeting Chimeras) due to its amine functionality .
Advanced Research Questions
Q. How can crystallization challenges be addressed for X-ray diffraction studies?
The compound’s rigid bicyclic structure often leads to poor solubility. To improve crystallization:
Q. What methodologies resolve discrepancies in ¹H NMR data for this compound?
Contradictions in NH proton signals may arise from rotameric equilibria or hydrogen bonding. Solutions include:
- Recording spectra in deuterated DMSO at elevated temperatures (50–60°C).
- Adding a relaxation agent (e.g., Cr(acac)₃) to sharpen broad peaks.
- Comparing with computed NMR shifts using DFT (e.g., B3LYP/6-31G*) .
Q. How can reaction yields be optimized during Boc protection?
Low yields often stem from incomplete amine activation. Strategies:
- Use DMAP (4-dimethylaminopyridine) as a catalyst (5–10 mol%).
- Ensure anhydrous conditions by pre-drying solvents over molecular sieves.
- Monitor pH (maintain >9 with NaHCO₃) to prevent Boc group cleavage .
Q. What techniques separate diastereomers of derivatives synthesized from this compound?
Chiral resolution methods include:
- Chiral HPLC : Use a Chiralpak IA column with heptane/IPA mobile phase.
- Dynamic Kinetic Resolution : Employ enzymes like lipases in biphasic systems.
- Crystallization-Induced Diastereomer Transformation : Exploit solubility differences in ethanol/water .
Q. How can computational modeling predict interactions of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) are used to:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
